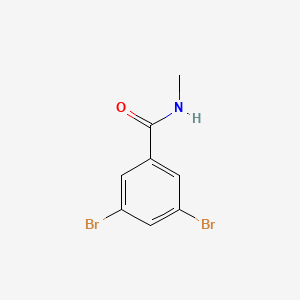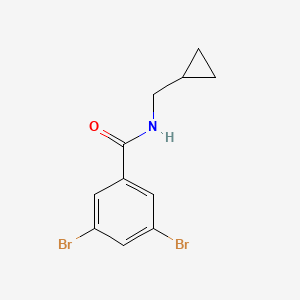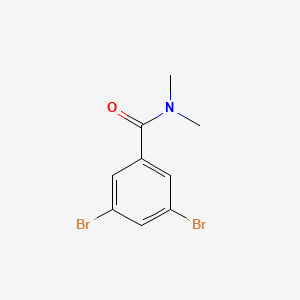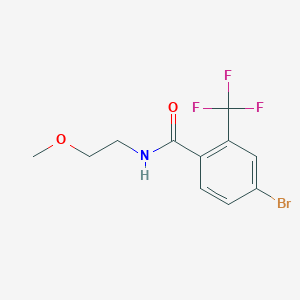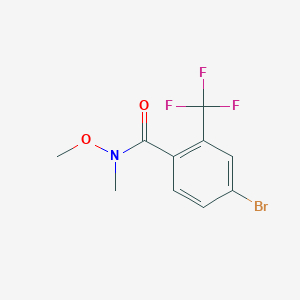![molecular formula C11H12FNO3 B8015478 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol](/img/structure/B8015478.png)
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol is an organic compound that features a phenol group substituted with a fluoro group and a morpholine-derived carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorophenol and morpholine.
Formation of the Carbonyl Group: The carbonyl group is introduced through a reaction with a suitable carbonylating agent, such as phosgene or triphosgene, under controlled conditions.
Coupling Reaction: The morpholine is then coupled with the carbonylated intermediate to form the final product. This step often requires the use of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic compounds, depending on the nucleophile used.
科学的研究の応用
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
作用機序
The mechanism of action of 3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The fluoro group can enhance the compound’s binding affinity and selectivity, while the morpholine-derived carbonyl group can interact with specific amino acid residues in the target protein.
類似化合物との比較
Similar Compounds
3-Fluoro-4-[(piperidin-4-yl)carbonyl]phenol: Similar structure but with a piperidine ring instead of a morpholine ring.
3-Fluoro-4-[(pyrrolidin-4-yl)carbonyl]phenol: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
3-Fluoro-4-[(azetidin-4-yl)carbonyl]phenol: Similar structure but with an azetidine ring instead of a morpholine ring.
Uniqueness
3-Fluoro-4-[(morpholin-4-yl)carbonyl]phenol is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable building block for various applications.
特性
IUPAC Name |
(2-fluoro-4-hydroxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-10-7-8(14)1-2-9(10)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVSBSXNVFPSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
